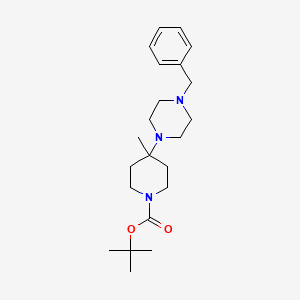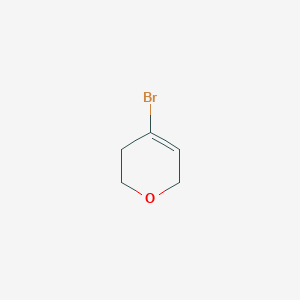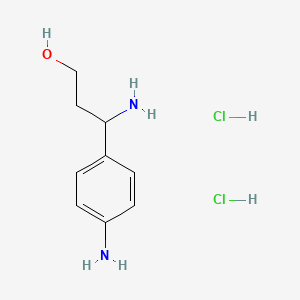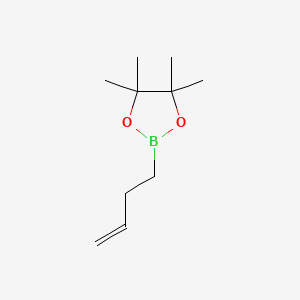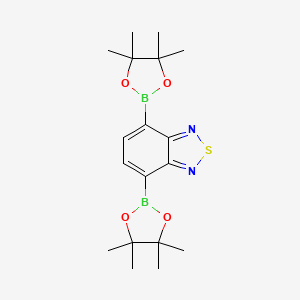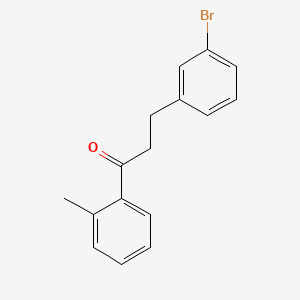
3-(3-Bromphenyl)-2'-Methylpropiophenon
Übersicht
Beschreibung
“3-(3-Bromophenyl)-2’-methylpropiophenone” is likely a brominated compound with a ketone functional group. It seems to be a derivative of propiophenone, which is an aromatic ketone .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(3-Bromphenyl)-2’-Methylpropiophenon
3-(3-Bromphenyl)-2’-Methylpropiophenon ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in sechs verschiedenen Bereichen:
Synthese von Monoisomeren Phthalocyaninen: Phthalocyanine sind eine Gruppe von makrocyclischen Verbindungen, die in großem Umfang in Farbstoffen und Pigmenten verwendet werden. 3-(3-Bromphenyl)-2’-Methylpropiophenon kann zur Synthese von monoisomeren 1,8,15,22-substituierten Phthalocyaninen verwendet werden. Diese Verbindungen sind aufgrund ihrer Stabilität und ihrer elektronischen Eigenschaften interessant, was sie für die Verwendung in Photovoltaikzellen und als Industriefarbstoffe geeignet macht .
Entwicklung von Phthalocyanin-Fullerene-Dyaden: Im Bereich der organischen Elektronik sind Phthalocyanin-Fullerene-Dyaden wichtig für die Herstellung effizienter organischer Photovoltaik-Bauelemente. Die Bromphenylgruppe in 3-(3-Bromphenyl)-2’-Methylpropiophenon bietet eine reaktive Stelle für die Kupplung mit Fullerenen, was die Elektronenakzeptor-Eigenschaften verbessern und die Effizienz von Solarzellen steigern kann .
Naturstoffsynthese: Die Verbindung dient als Ausgangsmaterial für die Synthese von Naturstoffen. Ihre Struktur ermöglicht eine einfache Modifikation, wodurch ein vielseitiger Baustein für die Erzeugung eines vielfältigen chemischen Raums von Naturstoffen entsteht, insbesondere in der Synthese von Cumarinen und Chromenonen, die in der medizinischen Chemie wertvoll sind .
Medizinisch-chemische Forschung: 3-(3-Bromphenyl)-2’-Methylpropiophenon kann in der medizinischen Chemie zur Entwicklung neuer Pharmazeutika eingesetzt werden. Sein Bromatom kann verschiedene chemische Reaktionen, wie z. B. Suzuki-Kreuzkupplung, eingehen, um Verbindungen mit potenziellen therapeutischen Anwendungen zu erzeugen .
Agrochemische Herstellung: Diese Verbindung kann als Zwischenprodukt bei der Herstellung von Agrochemikalien dienen. Ihr reaktives Bromatom kann zur Synthese von Derivaten verwendet werden, die potenziell als Pestizide oder Herbizide eingesetzt werden können und zur Entwicklung neuer landwirtschaftlicher Produkte beitragen .
Farbstoffproduktion: Bei der Produktion von Farbstoffen kann 3-(3-Bromphenyl)-2’-Methylpropiophenon verwendet werden, um neue Farbstoffmoleküle zu erzeugen. Seine strukturellen Merkmale ermöglichen die Einführung verschiedener Substituenten, die zu Farbstoffen mit neuartigen Eigenschaften für industrielle Anwendungen führen können .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like akt . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
Bromophenyl compounds are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that after oral administration, the maximum concentration was reached after 100 ± 045 h . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Bromophenyl compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially be used in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-(3-Bromophenyl)-2’-methylpropiophenone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which bromophenyl compounds participate are known to be influenced by the reaction conditions, including temperature, solvent, and the presence of a base .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZLYKVMVJEOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227798 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-95-8 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)

![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
